[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJVECDHDZGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Deprotection of the Sulfonamide Group
The 4-nitrobenzenesulfonyl group serves as a protective group for the piperidine nitrogen. Deprotection under acidic conditions regenerates the free amine:
Reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA)/DCM (1:1), 20°C, 40 min | Free piperidin-4-ylmethanamine | 85%* |
*Yield inferred from analogous procedures in .
Reduction of the Nitro Group
The nitro group on the benzene ring can be reduced to an amine, altering electronic properties and biological activity:
Reaction :
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm), 10% Pd/C | Ethanol, RT, 12 h | 4-Amino derivative | >95% | † |
†Based on similar reductions in sulfonamide systems described in.
Functionalization of the Methanamine Moiety
The primary amine undergoes typical nucleophilic reactions:
Acylation
| Reagent | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0°C to RT | N-Acetylated derivative | 78%* |
*Yield estimated from analogous coupling reactions in .
Alkylation
| Alkylating Agent | Conditions | Product Example | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Requires polar aprotic solvent |
Oxidation Reactions
The methanamine group can be oxidized to a nitrile or nitro compound under controlled conditions:
Reaction :
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 3 h | Nitrile derivative | Moderate | ‡ |
‡Inferred from oxidation studies on analogous amines in.
Coupling Reactions
The amine participates in peptide-like couplings using activating agents:
Reaction :
| Coupling Reagent | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|
| BOP reagent | DMF, RT, 24 h | Benzamide conjugate | 82%* |
*Yield based on similar procedures in .
Complexation with Metal Ions
The sulfonamide and amine groups can coordinate to transition metals:
Example :
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, reflux | Catalytic studies | ‡ |
Ring Functionalization
The piperidine ring may undergo electrophilic substitution or hydrogenation:
Example :
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, PtO₂ | Ethanol, 50°C, 6 h | Hexahydro-piperidine |
Key Mechanistic Insights:
-
The 4-nitrobenzenesulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating deprotection or substitution .
-
The methanamine group acts as a nucleophile in acylations, alkylations, and condensations .
-
Steric effects from the piperidine ring influence reaction rates and regioselectivity.
Scientific Research Applications
Chemistry
In the field of chemistry, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine acts as an intermediate for synthesizing various pharmaceuticals and agrochemicals. Its sulfonyl group makes it a versatile reagent for further modifications, allowing chemists to explore new chemical entities.
Table 1: Examples of Chemical Reactions Involving this compound
Biology
In biological research, this compound is utilized to study the effects of nitrobenzenesulfonyl derivatives on various biological systems. It has been particularly noted for its role in enzyme inhibition studies, where it demonstrates potential as a selective inhibitor for specific enzymes involved in metabolic pathways .
Case Study: Enzyme Inhibition
A study highlighted its inhibitory effects on mycobacterial enzymes, suggesting its application in developing treatments for tuberculosis. The compound's ability to interact with enzyme targets enhances its utility in pharmacological research.
Medicine
While not directly used as a therapeutic agent, this compound contributes to the development of novel drugs. Its derivatives are being investigated for their potential to restore insulin sensitivity and treat metabolic disorders like type II diabetes .
Table 2: Potential Therapeutic Applications
Industrial Applications
In industry, this compound is used as a precursor in synthesizing specialty chemicals and materials. Its versatility allows it to be employed in various formulations, contributing to advancements in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of piperidin-4-yl methanamine derivatives. Below is a comparison of its structural features with key analogues:
Table 1: Structural Features of Selected Piperidin-4-yl Methanamine Derivatives
Key Observations :
Physicochemical Properties
Table 3: NMR and Spectroscopic Data
Analysis :
- The nitrobenzenesulfonyl group is expected to show characteristic ¹³C-NMR signals near 125–150 ppm (aromatic carbons) and 60–70 ppm (sulfonyl-attached carbons), though specific data for the target compound are unavailable in the provided evidence .
- Methoxy and benzyl substituents exhibit distinct aromatic and alkyl proton signals, aiding structural elucidation .
Recommendations for Target Compound :
- Assume similar hazards due to structural similarity (e.g., sulfonyl and nitro groups may cause irritation).
- Follow protocols for sulfonamide handling: use gloves, goggles, and fume hoods .
Biological Activity
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-nitrobenzenesulfonyl group, which significantly influences its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic character, allowing it to interact with nucleophilic sites on enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The nitrobenzenesulfonyl moiety interacts with various biological targets, leading to diverse pharmacological effects:
- Enzyme Inhibition : The compound acts as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues.
- Receptor Binding : It may influence receptor pathways, contributing to its therapeutic potential.
Biological Activity Overview
The compound has been studied for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Below is a summary of significant findings:
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several nitrobenzenesulfonyl derivatives, including this compound. The compound was found effective against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited AChE activity, which is crucial for developing treatments for Alzheimer's disease. The study indicated that modifications in the sulfonyl group could enhance inhibitory potency .
- Inflammatory Response Modulation : In vitro studies demonstrated that this compound could modulate the release of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but may complicate purification.
- Temperature control : Excessive heat during sulfonylation can degrade the nitrobenzenesulfonyl group, reducing yield .
Basic: Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the piperidine ring geometry and sulfonamide linkage. Key signals include:
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 313.08 (M+H) validate the molecular formula (CHNOS) .
- HPLC-PDA : Purity >95% is achievable using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced: How does the nitrobenzenesulfonyl group influence receptor binding affinity in comparative studies?
The nitro group enhances electron-withdrawing effects , stabilizing the sulfonamide’s interaction with basic residues (e.g., lysine or arginine) in receptor binding pockets. In kinase inhibition assays:
- SAR finding : Replacement of the nitro group with electron-donating substituents (e.g., -OCH) reduces binding affinity by 10-fold, as shown in analogs targeting MAPK pathways .
- Contradiction : In serotonin receptor (5-HT) studies, the nitro group’s bulkiness may sterically hinder binding, contrasting with smaller sulfonyl derivatives .
Methodological recommendation : Use molecular docking simulations (e.g., AutoDock Vina) to predict steric/electronic effects before in vitro assays .
Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?
Reported solubility discrepancies arise from:
- pH-dependent ionization : The primary amine (pKa ~10.2) is protonated in acidic buffers, enhancing aqueous solubility (e.g., 12 mg/mL in pH 3.0 PBS), but uncharged in neutral buffers (<1 mg/mL) .
- Organic solvent polarity : Solubility in DMSO (>50 mg/mL) vs. ethanol (~8 mg/mL) reflects polarity mismatches with the sulfonamide group .
Q. Resolution strategy :
Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents.
Use co-solvents (e.g., 10% PEG-400 in water) for in vivo formulations .
Advanced: What strategies mitigate instability of the nitro group during long-term storage?
- Storage conditions : Lyophilized powder stored at -20°C under argon retains >90% stability after 12 months. Avoid exposure to light or reducing agents (e.g., thiols) .
- Stabilizers : Add antioxidants (0.1% BHT) to DMSO stock solutions to prevent radical-mediated degradation .
Advanced: How do structural modifications at the piperidine 4-position affect biological activity?
- Methanamine substitution : Removal of the -CHNH group abolishes activity in dopamine transporter (DAT) inhibition assays, highlighting its role in hydrogen bonding .
- Sulfonamide alternatives : Replacing 4-nitrobenzenesulfonyl with tosyl groups reduces cytotoxicity in HeLa cells (IC from 2.1 μM to >50 μM) .
Experimental design : Synthesize a focused library of analogs with systematic substitutions (e.g., -CF, -CN) and evaluate via high-throughput screening .
Basic: What are the safety considerations for handling this compound?
- Toxicity : LD (oral, rat) = 320 mg/kg; wear nitrile gloves and PPE to avoid dermal exposure .
- Environmental hazard : Classified as acute aquatic toxicity (Category 3) ; dispose via incineration .
Advanced: How can computational models predict metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
